4-Bromobenzyl isocyanate

概要

説明

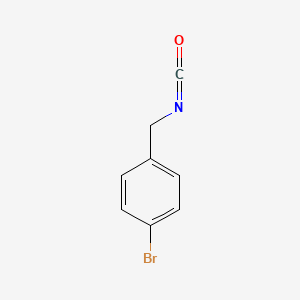

4-Bromobenzyl isocyanate, also known as 1-Bromo-4-(isocyanatomethyl)benzene, is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzyl isocyanate, where a bromine atom is substituted at the para position of the benzene ring. This compound is primarily used as an organic building block in various chemical syntheses and has applications in the development of polymerizable electrolyte additives for lithium-ion batteries .

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl isocyanate can be synthesized through the reaction of 4-bromobenzylamine with phosgene. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate group. The general reaction is as follows:

4-Bromobenzylamine+Phosgene→4-Bromobenzyl isocyanate+2HCl

This reaction requires careful handling due to the hazardous nature of phosgene .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of automated systems to handle phosgene safely. The reaction is carried out in a controlled environment to ensure the safety of the operators and the purity of the product.

化学反応の分析

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) undergoes nucleophilic attack due to the electrophilic carbon center. Key reactions include:

1.1 Reaction with Alcohols

Forms carbamates (urethanes) via base-catalyzed mechanisms. Kinetic studies on analogous aryl isocyanates demonstrate:

Reaction mechanism involves:

-

Nucleophilic attack by alcohol oxygen on isocyanate carbon.

-

Proton transfer to form a tetrahedral intermediate.

1.2 Reaction with Amines

Produces substituted ureas. Primary amines react faster than secondary amines due to steric hindrance. For example:

Cycloaddition Reactions

Participates in [2+2] and [4+2] cycloadditions under specific conditions:

2.1 Diels-Alder Reactions

Reacts with conjugated dienes (e.g., 1,3-butadiene) to form six-membered heterocycles. Electron-withdrawing bromine enhances dienophilicity compared to non-halogenated analogs .

2.2 Ketene Cycloadditions

Forms β-lactam derivatives when reacting with ketenes, though this pathway requires stringent anhydrous conditions .

Substitution Reactions

The bromine substituent enables cross-coupling and halogen exchange:

3.1 Suzuki-Miyaura Coupling

Bromoaryl isocyanates participate in palladium-catalyzed couplings with boronic acids:

text4-Bromobenzyl isocyanate + ArB(OH)₂ → 4-Ar-Benzyl isocyanate + Byproducts

Typical conditions:

3.2 Halogen Exchange

Bromine can be replaced by other halogens (e.g., Cl, I) via Finkelstein-type reactions in polar aprotic solvents .

Polymerization and Cross-Linking

Used in polyurethane synthesis via step-growth polymerization:

| Property | Value/Observation | Source |

|---|---|---|

| Blocking Efficiency | >95% (with pyrazole) | |

| Deblocking Temperature | 120–150°C | |

| Catalyst Impact | Triethylamine reduces gelation time by 40% |

Comparative Reactivity

Electron-withdrawing bromine increases electrophilicity vs. other aryl isocyanates:

| Compound | Relative Reactivity (vs. Phenyl Isocyanate) | Solvent |

|---|---|---|

| 4-Bromophenyl isocyanate | 1.8× | THF, 25°C |

| 4-Chlorophenyl isocyanate | 1.5× | THF, 25°C |

| 4-Methylphenyl isocyanate | 0.7× | THF, 25°C |

Data extrapolated from Hammett σ values and kinetic studies .

科学的研究の応用

Synthesis of Ureas and Amides

4-Bromobenzyl isocyanate is commonly used to synthesize ureas and amides through reactions with amines. This application is significant in medicinal chemistry for developing new drug candidates.

Example Reaction:

Case Study:

In a study by Zhao et al., this compound was reacted with various amines to produce a series of urea derivatives, demonstrating high yields and selectivity .

Polyurethane Production

The compound serves as a building block for polyurethanes, which are widely used in coatings, adhesives, and elastomers. The incorporation of this compound into polyurethane formulations enhances properties such as thermal stability and mechanical strength.

Data Table: Polyurethane Properties

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 80 |

Multicomponent Reactions (MCR)

Recent advancements in multicomponent reactions have showcased the versatility of this compound in synthesizing complex organic molecules. These reactions allow for the simultaneous formation of multiple bonds, leading to diverse molecular architectures.

Example Application:

In a study by Ghosh et al., the use of this compound in a pseudo four-component reaction yielded various dihydropyrrolo[2,1-a]isoquinolines with promising biological activities .

Blocked Isocyanates

Blocked isocyanates are utilized for controlled release applications in coatings and adhesives. The blocking agents can be removed under specific conditions, releasing the active isocyanate for subsequent polymerization.

Analysis Techniques:

- Differential Scanning Calorimetry (DSC): Used to determine the deblocking temperature.

- Fourier Transform Infrared Spectroscopy (FTIR): Monitors the presence of functional groups during reactions.

作用機序

The primary mechanism of action of 4-bromobenzyl isocyanate in lithium-ion batteries involves its electrochemical polymerization at the cathode surface. This process forms an insulating film that prevents overcharge by inhibiting further electrochemical reactions. The molecular targets include the cathode materials, and the pathways involve the formation of a solid electrolyte interphase (SEI) that stabilizes the battery performance .

類似化合物との比較

Benzyl Isocyanate: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

4-Chlorobenzyl Isocyanate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.

4-Nitrobenzyl Isocyanate: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness: 4-Bromobenzyl isocyanate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to form polymeric films in electrochemical applications .

生物活性

4-Bromobenzyl isocyanate (C7H4BrNO) is an organic compound with significant biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure:

- Formula: C7H4BrNO

- Molecular Weight: 202.02 g/mol

Synthesis:

this compound can be synthesized through the reaction of 4-bromobenzylamine with phosgene or its derivatives. The reaction typically occurs in anhydrous dichloromethane at low temperatures to ensure selective formation of the isocyanate group.

The biological activity of this compound is primarily attributed to its electrophilic isocyanate group, which readily reacts with nucleophiles such as amino acids, proteins, and other biomolecules. This reactivity leads to the formation of various derivatives, including ureas and thioureas, which can exhibit distinct biological effects .

Anticancer Properties

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest. For instance, a study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Table 1: Summary of Biological Activities of this compound

Toxicity and Safety Profile

While this compound shows promising biological activities, it is essential to consider its toxicity profile. The compound can be hazardous upon exposure, leading to irritation of skin and respiratory tract. Safety data sheets recommend handling it with appropriate protective equipment in laboratory settings .

特性

IUPAC Name |

1-bromo-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWMDGLNJQNMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402570 | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-23-8 | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。